Cas no 2251806-70-7 (Pirepemat fumarate)

Pirepemat fumarate structure
Nome del prodotto:Pirepemat fumarate
Numero CAS:2251806-70-7
MF:C15H17F2NO5
MW:329.30
CID:5089653
Pirepemat fumarate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyrrolidine, 3-(2,3-difluorophenyl)-3-methoxy-, (3S)-, (2E)-2-butenedioate (1:1)
- Pirepemat fumarate
-
- Inchi: 1S/C11H13F2NO.C4H4O4/c1-15-11(5-6-14-7-11)8-3-2-4-9(12)10(8)13;5-3(6)1-2-4(7)8/h2-4,14H,5-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-;/m1./s1
- Chiave InChI: FHXIIHXNSWGBPV-KGLGULAYSA-N
- Sorrisi: C(/C(=O)O)=C\C(=O)O.O([C@@]1(C2C=CC=C(F)C=2F)CNCC1)C
Pirepemat fumarate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P029JKC-100mg |
Pirepemat fumarate |
2251806-70-7 | 98% | 100mg |
$2612.00 | 2024-05-25 | |
1PlusChem | 1P029JKC-5mg |
Pirepemat fumarate |
2251806-70-7 | 98% | 5mg |
$369.00 | 2024-05-25 | |
MedChemExpress | HY-137447A-10mg |
Pirepemat fumarate |
2251806-70-7 | 98.26% | 10mg |
¥4800 | 2024-07-20 | |
MedChemExpress | HY-137447A-50mg |
Pirepemat fumarate |
2251806-70-7 | 98.26% | 50mg |
¥14500 | 2023-08-31 | |
1PlusChem | 1P029JKC-25mg |
Pirepemat fumarate |
2251806-70-7 | 98% | 25mg |
$1124.00 | 2024-05-25 | |
MedChemExpress | HY-137447A-1mg |
Pirepemat fumarate |
2251806-70-7 | 98.26% | 1mg |
¥1363 | 2024-07-20 | |
MedChemExpress | HY-137447A-5mg |
Pirepemat fumarate |
2251806-70-7 | 98.26% | 5mg |
¥3000 | 2024-07-20 | |
MedChemExpress | HY-137447A-25mg |
Pirepemat fumarate |
2251806-70-7 | 98.26% | 25mg |
¥9500 | 2024-07-20 | |
1PlusChem | 1P029JKC-50mg |
Pirepemat fumarate |
2251806-70-7 | 98% | 50mg |
$1696.00 | 2024-05-25 | |
1PlusChem | 1P029JKC-10mg |
Pirepemat fumarate |
2251806-70-7 | 98% | 10mg |
$586.00 | 2024-05-25 |
Pirepemat fumarate Letteratura correlata
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
2251806-70-7 (Pirepemat fumarate) Prodotti correlati
- 1267310-14-4(1-(4-Fluorophenyl)butane-1,4-diol)
- 339011-16-4((3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane)
- 303150-11-0(4-3-Chloro-5-(trifluoromethyl)-2-pyridinyltetrahydro-1(2H)-pyrazinecarbothioamide)
- 128230-75-1(Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI))
- 2680829-84-7(2-(Prop-2-yn-1-yl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 69271-98-3(bis(benzo-15-crown-5))
- 708243-72-5(2-oxo-N-3-(trifluoromethyl)phenyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide)
- 1353946-97-0(2-Carboxymethoxymethyl-piperidine-1-carboxylic acid benzyl ester)
- 2229491-37-4((2-methoxy-5-methylphenyl)methyl sulfamate)
- 941874-07-3(2-({4-2-(4-benzylpiperazin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2251806-70-7)Pirepemat fumarate

Purezza:99%/99%/99%/99%
Quantità:1mg/5mg/10mg/25mg
Prezzo ($):171.0/376.0/602.0/1191.0